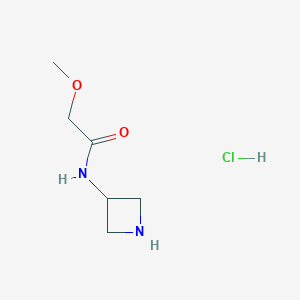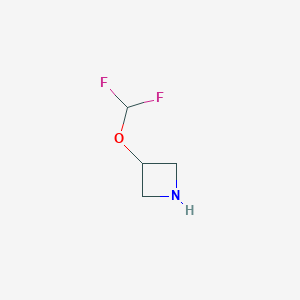
3-(Difluoromethoxy)azetidine
Übersicht
Beschreibung
3-(Difluoromethoxy)azetidine is a fluorinated azetidine . It has two forms: one is this compound hydrochloride with a CAS Number of 1619991-11-5 , and the other is this compound with a CAS Number of 1403993-56-5 .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
Molecular Structure Analysis
The molecular formula of this compound hydrochloride is C4H8CLF2NO and that of this compound is C4H7F2NO . The molecular weight of the hydrochloride form is 159.56 and that of the non-hydrochloride form is 123.1 .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere, under -20°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Binding Properties
3-(Difluoromethoxy)azetidine, as part of azetidine derivatives, plays a significant role in synthesizing potent and selective ligands for nicotinic acetylcholine receptors (nAChR). For instance, the azetidine derivative A-85380 and its fluoro derivative have shown promising properties for PET (positron emission tomography) imaging of central nAChRs, without binding to alpha7 nicotinic or 5HT3 receptors. This application is crucial for brain imaging and understanding receptor dynamics (Doll et al., 1999).
Chemical Synthesis and Derivatives
Azetidines, including this compound, are important in medicinal chemistry for their presence in various pharmaceutical compounds and natural products. They serve as versatile building blocks, leading to the development of high-value azetidine-3-carboxylic acid derivatives and functionalized azetidines (Ji, Wojtas, & Lopchuk, 2018); (Dao Thi et al., 2018).
Medicinal Chemistry
Azetidine compounds, closely related to this compound, are increasingly recognized for their potential in medicinal chemistry, notably as amino acid surrogates and in peptidomimetic chemistry. They are also used in catalytic processes and ring-opening reactions, expanding their utility in synthesizing functionally diverse compounds (Mehra, Lumb, Anand, & Kumar, 2017).
Antioxidant Activity
Research into the antioxidant potential of Schiff bases and azetidines derived from phenyl urea derivatives, related to the azetidine family, has indicated that these compounds exhibit moderate to significant antioxidant effects. This discovery broadens the potential application of azetidines in medicinal contexts (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Agricultural Applications
In agriculture, azetidine 2-carboxylic acid, a compound related to this compound, has been used to explore the relationship between protein synthesis and ion transport in plants. This research is vital for understanding plant physiology and developing new agricultural strategies (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Drug Discovery and Functionalization
Azetidines, including derivatives of this compound, are crucial in drug discovery for their ability to access underexplored chemical spaces. Their ease of functionalization and incorporation into drug-like compounds makes them valuable in medicinal chemistry (Wang & Duncton, 2020).
Safety and Hazards
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Therefore, the future directions of 3-(Difluoromethoxy)azetidine could be in the field of organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)8-3-1-7-2-3/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBMDELQCZMFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403993-56-5 | |
| Record name | 3-(difluoromethoxy)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





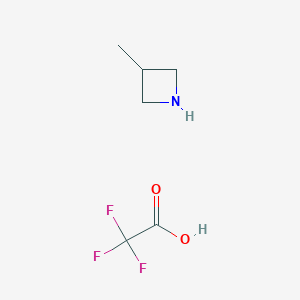
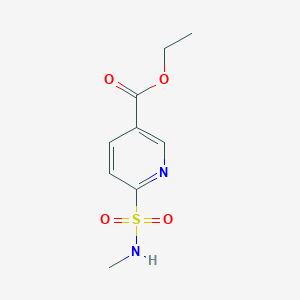
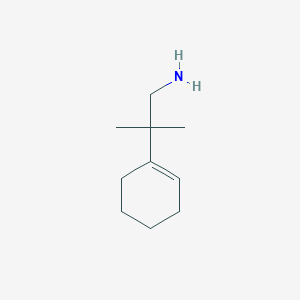
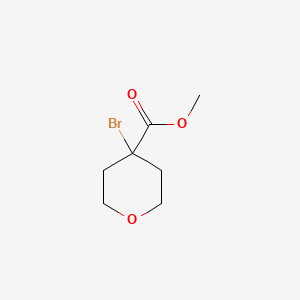
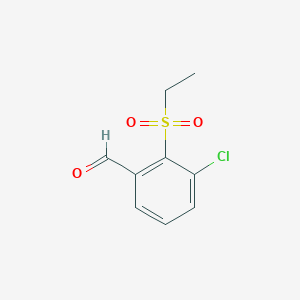
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)
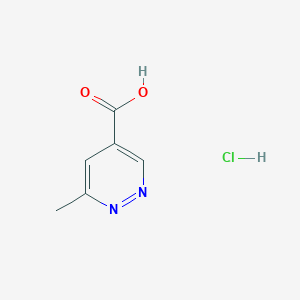


![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)
